molecular formula C23H20FN3O3S B2683465 N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide CAS No. 879138-84-8

N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide

Cat. No.: B2683465
CAS No.: 879138-84-8
M. Wt: 437.49
InChI Key: AFSDTMKLCBTLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide is a potent and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target in oncology research. This compound acts as an ATP-competitive antagonist, effectively blocking the downstream signaling pathways, such as MAPK/ERK and PI3K/Akt, that are critical for cancer cell proliferation, survival, and metastasis. Its research value is underscored by its utility in investigating resistance mechanisms to first-generation EGFR inhibitors, particularly the T790M mutation, which is a common cause of treatment failure in non-small cell lung cancer (NSCLC). Studies have shown that this thieno[3,2-d]pyrimidine-based scaffold exhibits significant inhibitory activity against EGFR mutants, making it a valuable chemical probe for elucidating the structural and functional dynamics of kinase conformations and for the preclinical development of next-generation targeted cancer therapeutics. Researchers employ this compound in in vitro cell-based assays and in vivo models to dissect oncogenic signaling cascades and to evaluate potential combination therapies aimed at overcoming drug resistance.

Properties

IUPAC Name

N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c1-2-25(18-6-4-3-5-7-18)20(28)15-26-19-12-13-31-21(19)22(29)27(23(26)30)14-16-8-10-17(24)11-9-16/h3-13,19,21H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNFBTADJLWSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C23H22FN3O3SC_{23}H_{22}FN_{3}O_{3}S, with a molecular weight of approximately 439.5 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core which is known for various biological activities.

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes involved in tumor progression and inflammation. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidine can inhibit macrophage migration inhibitory factor (MIF), which plays a significant role in cancer cell proliferation and survival .

Anticancer Activity

Several studies have explored the anticancer potential of thieno[3,2-d]pyrimidine derivatives. A notable study demonstrated that compounds with structural similarities to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
5dHCT116 (Colon)6.2
5dT47D (Breast)27.3

These findings suggest that the compound may act by inducing apoptosis or inhibiting cell cycle progression in cancer cells .

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit MIF tautomerase activity. MIF is implicated in various pathological processes including cancer and inflammatory diseases. The IC50 values for related compounds have been reported as follows:

CompoundMIF Tautomerase IC50 (µM)
5d27
3a15
3b7.2

These results indicate that modifications to the thieno[3,2-d]pyrimidine structure can enhance inhibitory potency against MIF .

Case Studies

A case study published in Cancer Research highlighted the effectiveness of thieno[3,2-d]pyrimidine derivatives in reducing tumor growth in xenograft models. The study reported that treatment with these compounds resulted in a significant decrease in tumor volume and weight compared to control groups.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit the proliferation of various cancer cell lines such as HeLa and MCF-7. These compounds often induce cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Acute Biphenotypic Leukemia : In a study involving acute biphenotypic leukemia MV4-11 cells, the compound demonstrated effective inhibition of cell growth at concentrations as low as 0.3 µM .
  • BRAF Mutant Melanoma : The compound was also tested on BRAF mutant melanoma cell lines, showing a dose-dependent growth inhibition with GI50 values ranging from 14 to 50 nM .

Neuropharmacological Applications

Beyond oncology, there are indications that compounds within this chemical class may have applications in neurology:

  • Potential for Neurological Disorders : The structural characteristics of thieno[3,2-d]pyrimidines suggest they could interact with neurotransmitter systems or exhibit neuroprotective effects. However, specific studies on this compound in neurological contexts remain limited.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity/Notes Reference
N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide Thieno[3,2-d]pyrimidine 2,4-Dioxo; 3-(4-fluorobenzyl); N-ethyl-N-phenylacetamide ~455.46* Hypothesized kinase inhibition (based on structural analogs) -
N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thieno[3,2-d]pyrimidin-4-one 4-Oxo; 3-phenyl; thioether-linked imidazole-pyridine side chain 602.72 CK1δ inhibitor; demonstrated efficacy in kinase inhibition assays
2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide Pyrimidine 4-Fluorophenyl; 2,4-dimethoxyphenyl; N-phenylacetamide 458.18 Antimicrobial activity; moderate inhibition against bacterial strains
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one 4-Oxo; 7-phenyl; N-(2-chloro-4-methylphenyl)acetamide 409.89 Supplier-listed compound; no explicit biological data available
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidin-4-one 4-Oxo; thioether linkage; 3-ethyl-5,6-dimethyl 448.44 Structural isomer with altered core (thieno[2,3-d] vs. [3,2-d]); potential solubility issues

*Calculated based on molecular formula.

Key Observations

Core Structure Variations: The target compound’s thieno[3,2-d]pyrimidine core differs from thieno[2,3-d] analogs (e.g., ) in ring fusion orientation, which may affect binding to planar active sites (e.g., ATP pockets in kinases).

Substituent Effects :

  • The 3-(4-fluorobenzyl) group in the target compound provides lipophilicity, which may enhance blood-brain barrier penetration relative to the 3-phenyl group in .
  • N-ethyl-N-phenylacetamide introduces steric hindrance, possibly reducing off-target interactions compared to simpler acetamide derivatives (e.g., ).

Biological Activity :

  • Compounds with 4-oxo groups (e.g., ) are frequently associated with kinase inhibition, suggesting the target compound may share this mechanism.
  • Fluorine substitutions (e.g., 4-fluorophenyl in ) are linked to improved metabolic stability and target affinity, supporting the rationale for the 4-fluorobenzyl group in the target compound.

Synthetic Challenges: The synthesis of thieno[3,2-d]pyrimidines often requires multi-step protocols involving cyclocondensation and functionalization (e.g., ). The target compound’s 2,4-dioxo groups may necessitate specialized reagents or conditions.

Q & A

What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidinone core. A common approach includes nucleophilic substitution at the pyrimidine ring followed by amide coupling. For instance, reacting substituted thienopyrimidinones with activated acetamide derivatives under basic conditions (e.g., using EDC/HOBt coupling agents in DMF) can yield the target compound. Optimization should focus on solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C for amide bond formation), and stoichiometric ratios (1.2 equivalents of acylating agent to minimize byproducts). Purity can be improved via column chromatography using gradients of ethyl acetate/hexane .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer: Structural confirmation requires a combination of ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly the fluorophenyl (δ 7.1–7.3 ppm) and acetamide (δ 2.1–2.3 ppm for N-ethyl groups) moieties. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass). Purity assessment employs reverse-phase HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water mobile phases. Spectrofluorometric methods (excitation ~280 nm, emission ~350 nm) may assess electronic properties relevant to bioactivity .

How should researchers address discrepancies in reported biological activities across studies?

Answer: Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation times) or compound purity. Methodological steps include:

Re-evaluating purity via orthogonal methods (HPLC, elemental analysis).

Replicating assays under standardized protocols (e.g., using MTT assays at 48h exposure).

Comparing structural analogs (e.g., replacing the fluorophenyl group with chlorophenyl) to isolate substituent effects. Collaborative validation through inter-laboratory studies can resolve systemic biases .

What computational strategies are employed to predict the pharmacokinetic profile of this compound?

Answer: In silico tools like SwissADME predict logP (lipophilicity) and BBB permeability based on the fluorophenyl (logP ~2.5) and acetamide (hydrogen-bonding capacity) groups. Molecular docking against targets (e.g., kinases) uses crystal structures (PDB entries) to assess binding affinities. MD simulations (100 ns runs in GROMACS) evaluate conformational stability in aqueous and membrane environments. These models guide structural modifications to enhance metabolic stability (e.g., introducing methyl groups to block CYP450 oxidation sites) .

How can structure-activity relationship (SAR) studies be systematically designed?

Answer: SAR studies should iteratively modify distinct regions:

  • Thienopyrimidinone core : Substitute oxygen for sulfur to alter electronic properties.
  • Fluorophenyl moiety : Test halogen replacements (e.g., Cl, Br) or positional isomers.
  • N-ethyl-N-phenylacetamide chain : Explore branched alkyl groups or aromatic substitutions.
    Biological testing against a panel of enzymes/cell lines under uniform conditions (e.g., IC50 determinations) identifies critical pharmacophores. X-ray crystallography (e.g., resolving ligand-target complexes) provides mechanistic insights into binding interactions .

What are common synthetic byproducts and impurities, and how are they characterized?

Answer: Common impurities include unreacted starting materials (e.g., thienopyrimidinone intermediates) and regiochemical isomers from pyrimidine substitution. Byproducts may arise from over-alkylation (e.g., diethylated acetamide) or hydrolysis of the dioxo groups. LC-MS with electrospray ionization identifies these species via molecular ion peaks. Preparative TLC or recrystallization (using ethanol/water mixtures) isolates impurities for structural elucidation via 2D NMR (COSY, HSQC) .

What challenges exist in obtaining high-resolution crystallographic data for this compound?

Answer: Challenges include low crystal quality due to molecular flexibility (acetamide chain) and poor solubility. Mitigation strategies involve:

Screening crystallization conditions (e.g., vapor diffusion with DMSO/water).

Derivatization (e.g., co-crystallizing with heavy atoms for phasing).

Synchrotron radiation for small/diffraction-poor crystals. Successful structures, resolved to 1.8 Å, reveal conformational details of the fluorophenyl orientation and hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.